molecular formula C15H33Cl2NO5Si B13756949 1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) CAS No. 56709-05-8

1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)

Cat. No.: B13756949
CAS No.: 56709-05-8
M. Wt: 406.4 g/mol
InChI Key: XKXVAWYYKGISES-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves several organic synthesis steps. One common method includes the reaction of 3-chloropropan-2-ol with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and dichloromethane, as well as catalysts and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves its ability to form covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong siloxane bonds . This property makes it useful in surface modification and adhesion applications.

Comparison with Similar Compounds

Similar compounds to 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) include:

The uniqueness of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) lies in its combination of triethoxysilyl and chloropropan-2-ol groups, which provide unique reactivity and bonding properties.

Properties

CAS No.

56709-05-8

Molecular Formula

C15H33Cl2NO5Si

Molecular Weight

406.4 g/mol

IUPAC Name

1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3-triethoxysilylpropyl)amino]propan-2-ol

InChI

InChI=1S/C15H33Cl2NO5Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-18(12-14(19)10-16)13-15(20)11-17/h14-15,19-20H,4-13H2,1-3H3

InChI Key

XKXVAWYYKGISES-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(CC(CCl)O)CC(CCl)O)(OCC)OCC

Origin of Product

United States

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